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Compound of Interest

Compound Name: Allitinib tosylate

Cat. No.: B1662123 Get Quote

An In-depth Technical Guide

Allitinib tosylate, also known as AST-1306 and by its approved drug name Furmonertinib, is a

third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor

(TKI). This document provides a comprehensive overview of its preclinical development,

focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental

methodologies employed in its evaluation.

Mechanism of Action
Allitinib tosylate is an anilino-quinazoline compound that functions as a potent and selective

irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] It primarily targets

EGFR (ErbB1) and HER2 (ErbB2), with some activity against HER4 (ErbB4).[3] Its irreversible

binding is a key characteristic, offering a potential advantage in overcoming resistance

mechanisms seen with earlier generation TKIs.[4][5][6]

The molecule covalently binds to specific cysteine residues within the ATP-binding sites of

these receptors—Cys797 in EGFR and Cys805 in ErbB2.[4][7] This irreversible binding blocks

the downstream signaling pathways that are crucial for tumor cell proliferation and survival,

including the MAPK (Erk1/2) and PI3K/Akt pathways.[3][5][6] Preclinical studies have

demonstrated that Allitinib effectively inhibits the phosphorylation of EGFR and ErbB2, leading

to the suppression of these downstream signals.[5][8]
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A significant feature of Allitinib is its potent activity against EGFR mutations that confer

resistance to first- and second-generation TKIs, most notably the T790M "gatekeeper"

mutation.[2][5][6] Preclinical data also indicates its efficacy against other EGFR mutations,

including G719S, S768I, and L861Q.[9][10] Furthermore, its active metabolite, AST5902,

exhibits similar anticancer activity to the parent compound.[9][10]
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Caption: Allitinib's irreversible inhibition of EGFR/ErbB2 blocks downstream signaling.

In Vitro Studies
The in vitro activity of Allitinib tosylate has been extensively characterized through enzymatic

and cell-based assays.

Kinase Inhibition
Enzymatic assays have been crucial in determining the potency and selectivity of Allitinib. It

demonstrates high potency against wild-type EGFR and ErbB2, as well as clinically relevant

EGFR mutants.
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Target Kinase IC50 (nM) Reference(s)

EGFR (wild-type) 0.5 [1][8][11]

ErbB2 (HER2) 3 [1][8][11]

ErbB4 (HER4) 0.8 [1][2]

EGFR (T790M/L858R) 12 [2][3][6]

Ba/F3 cellular G719S 12.4 [9][10]

Ba/F3 cellular S768I 21.6 [9][10]

Ba/F3 cellular L861Q 3.8 [9][10]

Notably, Allitinib is highly selective for the ErbB family, with IC50 values greater than 10 µM for

a panel of over 20 other kinases, indicating a more than 3000-fold selectivity.[1][3][8]

Cell Proliferation Inhibition
Allitinib has been shown to inhibit the proliferation of a wide range of human cancer cell lines,

with particular potency in those overexpressing ErbB2.

Cell Line Cancer Type IC50 (µM) Reference(s)

Calu-3 Lung Adenocarcinoma 0.23 [3][6]

BT474 Breast Cancer 0.97 [6]

SK-OV-3 Ovarian Cancer - [3]

A549 Lung Cancer - [3]

MDA-MB-468 Breast Cancer - [3]

NCI H23 Lung Cancer - [3]

MCF-7 Breast Cancer - [3]

HIH3T3-EGFR

T790M/L858R
Engineered - [1][2]
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Note: Specific IC50 values for all cell lines were not consistently available across all sources.

Studies have shown that cancer cell lines with high levels of ErbB2, such as Calu-3 and

BT474, are more sensitive to Allitinib's antiproliferative effects.[6] Knockdown of ErbB2, but not

EGFR, was found to decrease the sensitivity of SK-OV-3 cells to the compound, further

highlighting its potent anti-ErbB2 activity.[4][6]

In Vivo Studies
The antitumor activity of Allitinib tosylate has been validated in several preclinical animal

models, primarily using human tumor xenografts in nude mice.

Xenograft Models
Allitinib, administered orally, has demonstrated significant tumor growth suppression in various

xenograft models.

Xenograft
Model

Cancer Type
Dosing
Regimen (p.o.)

Outcome Reference(s)

SK-OV-3 Ovarian Cancer
25-100 mg/kg,

twice daily

Dramatic

suppression of

tumor growth

[1]

Calu-3
Lung

Adenocarcinoma

25-100 mg/kg,

twice daily

Dramatic

suppression of

tumor growth

[1]

HO-8910 Ovarian Cancer
25, 50, and 100

mg/kg/day

Reduced tumor

growth
[3]

A549 Lung Cancer
25, 50, and 100

mg/kg/day

Reduced tumor

growth
[3]

FVB-2/N(neu)
Transgenic

Breast Cancer
-

Potent

suppression of

tumor growth

[4][7]
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The in vivo efficacy is consistent with the in vitro findings, showing more potent tumor

suppression in ErbB2-overexpressing models.[4][7] A single dose of Allitinib in the SK-OV-3

xenograft model resulted in a rapid (within 2 hours) and sustained (≥24 hours) inhibition of both

EGFR and ErbB2 phosphorylation, consistent with its irreversible mechanism of action.[4]

Preclinical studies also indicate that Allitinib is highly permeable through the blood-brain barrier,

suggesting potential efficacy for central nervous system (CNS) metastases.[12][13]

Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.

Below are summaries of key experimental protocols used in the evaluation of Allitinib
tosylate.

Tyrosine Kinase Assay (ELISA-based)
This assay quantifies the inhibitory effect of Allitinib on the enzymatic activity of tyrosine

kinases.
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Start

Coat 96-well ELISA plates
with Poly(Glu,Tyr) substrate

Add ATP solution
to each well

Add various concentrations
of Allitinib tosylate

Initiate reaction by adding
purified tyrosine kinase

Incubate for 60 min at 37°C

Wash plates 3 times
with T-PBS

Add anti-phosphotyrosine
antibody (e.g., PY99)

Incubate for 30 min at 37°C

Wash plates 3 times

Add HRP-conjugated
secondary antibody

Incubate and wash

Add colorimetric substrate (e.g., TMB)

Measure absorbance
to determine kinase activity

End

Click to download full resolution via product page

Caption: Workflow for an ELISA-based tyrosine kinase inhibition assay.
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Plate Preparation: 96-well ELISA plates are pre-coated with 20 µg/mL Poly (Glu,Tyr)4:1,

which serves as the substrate for the kinase.[11]

Reaction Mixture: A reaction buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl2, 0.1 mM

MnCl2, 0.2 mM Na3VO4, 1 mM DTT) containing 5 µM ATP is added to each well.[11]

Inhibitor Addition: Allitinib tosylate, diluted in 1% DMSO, is added to the wells at various

concentrations. A 1% DMSO solution is used as a negative control.[11]

Reaction Initiation: The kinase reaction is started by adding the purified target tyrosine

kinase protein.[11]

Incubation and Detection: After incubation at 37°C, the plate is washed. An anti-

phosphotyrosine antibody is added to detect the phosphorylated substrate. A secondary

HRP-conjugated antibody and a colorimetric substrate are then used for quantification via

spectrophotometry.[11]

Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell

growth inhibition.

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach for 24 hours.

[8]

Drug Treatment: Cells are then treated with increasing concentrations of Allitinib tosylate
and incubated for a further 72 hours.[8]

Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).

Staining: The fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution.[8]

Measurement: The protein-bound dye is dissolved in a Tris base solution, and the

absorbance is measured at 515 nm using a multiwell spectrophotometer. The inhibition rate

is calculated relative to control cells.[8]

In Vivo Xenograft Study
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This protocol outlines the general procedure for assessing the antitumor efficacy of Allitinib in

an animal model.

Model System: Athymic nude mice are typically used.

Tumor Implantation: Human cancer cells (e.g., SK-OV-3, Calu-3) are subcutaneously

injected into the flanks of the mice.

Treatment Initiation: When tumors reach a predetermined size, mice are randomized into

control and treatment groups.

Drug Administration: Allitinib tosylate is administered orally (p.o.), typically twice daily, at

doses ranging from 25 to 100 mg/kg for a specified period (e.g., 28 days).[1] The control

group receives the vehicle.

Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of

the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated to

determine efficacy.

Conclusion
The comprehensive preclinical data for Allitinib tosylate (Furmonertinib) establish it as a

potent, selective, and irreversible inhibitor of EGFR and ErbB2. Its strong activity against wild-

type and mutant forms of EGFR, particularly the T790M resistance mutation, provides a strong

rationale for its clinical development. The in vitro and in vivo studies consistently demonstrate

its ability to inhibit key oncogenic signaling pathways and suppress tumor growth, especially in

ErbB2-overexpressing and EGFR-mutant cancer models. The detailed experimental protocols

provide a solid foundation for further research and development in the field of targeted cancer

therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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